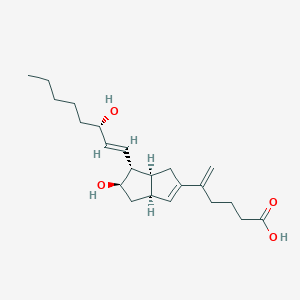
5-Methyleneisocarbacyclin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyleneisocarbacyclin (5-MIC) is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. 5-MIC has been shown to have similar vasodilatory effects to PGI2 but with greater potency and longer duration of action. This makes it a promising candidate for the treatment of various cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 5-Methyleneisocarbacyclin involves the activation of the prostacyclin receptor (IP receptor) and subsequent activation of adenylate cyclase, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This results in vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
In addition to its vasodilatory and antiplatelet effects, 5-Methyleneisocarbacyclin has been shown to have other biochemical and physiological effects. It can inhibit smooth muscle cell proliferation and migration, which is important in the development of atherosclerosis. It can also reduce oxidative stress and inflammation, which are important factors in the pathogenesis of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Methyleneisocarbacyclin in lab experiments is its potency and long duration of action. This allows for more precise and accurate measurements of its effects. However, one limitation is its high cost compared to other prostacyclin analogs.
Orientations Futures
There are several future directions for research on 5-Methyleneisocarbacyclin. One area of interest is its potential use in combination with other drugs for the treatment of cardiovascular diseases. Another area of interest is its potential use in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
5-Methyleneisocarbacyclin can be synthesized by a multi-step process starting with the reaction of 2-bromoethylamine with 2-oxo-1,3-dithiane to form 2-(2-oxo-1,3-dithian-2-yl)ethylamine. This compound is then reacted with 2-methyl-2-propen-1-ol to form 2-(2-oxo-1,3-dithian-2-yl)-1-methylethylamine. The final step involves the reaction of this compound with carbon monoxide in the presence of a palladium catalyst to form 5-Methyleneisocarbacyclin.
Applications De Recherche Scientifique
5-Methyleneisocarbacyclin has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including pulmonary hypertension, ischemic heart disease, and stroke. It has been shown to have potent vasodilatory effects on pulmonary and systemic arteries and can inhibit platelet aggregation. This makes it a promising candidate for the treatment of these diseases.
Propriétés
Numéro CAS |
109838-17-7 |
|---|---|
Nom du produit |
5-Methyleneisocarbacyclin |
Formule moléculaire |
C22H34O4 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]hex-5-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-3-4-5-8-18(23)10-11-19-20-13-16(12-17(20)14-21(19)24)15(2)7-6-9-22(25)26/h10-12,17-21,23-24H,2-9,13-14H2,1H3,(H,25,26)/b11-10+/t17-,18-,19+,20-,21+/m0/s1 |
Clé InChI |
RCWYUXZFANPADR-UNWKAXEJSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)C(=C)CCCC(=O)O)O)O |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)C(=C)CCCC(=O)O)O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC2C1CC(=C2)C(=C)CCCC(=O)O)O)O |
Synonymes |
5-methylene-9(0)-methano-delta(6)-prostaglandin I(1) 5-methyleneisocarbacyclin 5-MM-PGI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




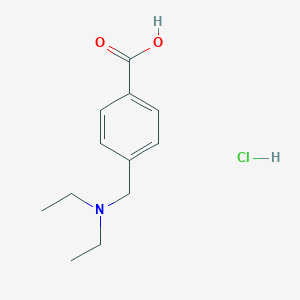

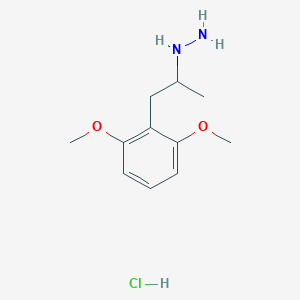

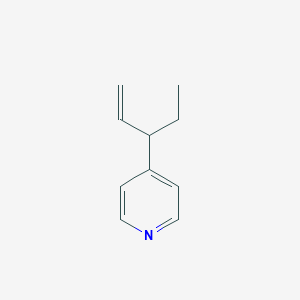

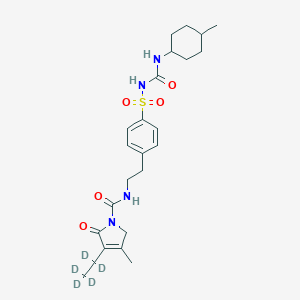

![5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole](/img/structure/B22069.png)

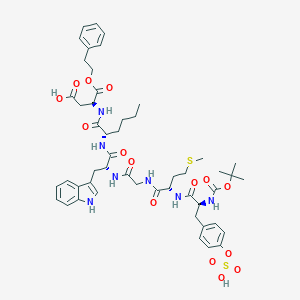
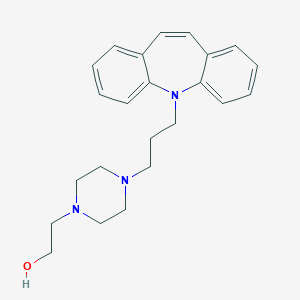
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B22080.png)